Nonaazane

Beschreibung

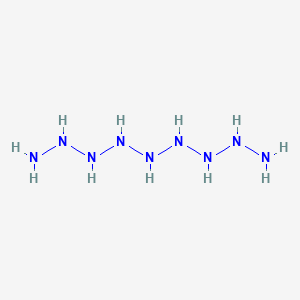

Nonaazane is an acyclic saturated hydronitrogen compound belonging to the azane series, characterized by a linear chain of nine nitrogen atoms bonded via single bonds (N–N). Its molecular formula is H₂N–(NH)₇–NH₂, making it the longest homolog in the azane family with a defined nomenclature . Unlike smaller azanes (e.g., diazane/hydrazine, triazane), nonaazane employs the Latin prefix nona- (nine) instead of the Greek ennea-, a rare exception in IUPAC nomenclature rules . This nomenclature distinction highlights its unique position among polyazanes, which typically use Greek numerical prefixes (e.g., tetra- for four, penta- for five) .

Eigenschaften

CAS-Nummer |

156065-16-6 |

|---|---|

Molekularformel |

H11N9 |

Molekulargewicht |

137.15 g/mol |

InChI |

InChI=1S/H11N9/c1-3-5-7-9-8-6-4-2/h3-9H,1-2H2 |

InChI-Schlüssel |

KBHWIKKDGKPEHS-UHFFFAOYSA-N |

Kanonische SMILES |

NNNNNNNNN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonaazane can be synthesized through various methods, including the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen atoms to the nonene molecule in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. Another method involves the thermal redistribution of 9-n-propyl-9-BBN (9-borabicyclo[3.3.1]nonane) and the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C .

Industrial Production Methods

In an industrial setting, nonaazane is typically produced through the distillation of crude oil, where it is separated from other hydrocarbons based on its unique boiling point. This method allows for the large-scale production of nonaazane, making it readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Nonaazane undergoes several types of chemical reactions, including:

Oxidation: Nonaazane can be oxidized to form various nitrogen oxides.

Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.

Substitution: Nonaazane can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they typically involve high temperatures and pressures to facilitate the reaction.

Major Products

The major products formed from these reactions include nitrogen oxides, simpler nitrogen-hydrogen compounds, and halogenated derivatives of nonaazane.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of nonaazane involves its interaction with various molecular targets and pathways. As a non-polar solvent, nonaazane can dissolve non-polar compounds, facilitating their extraction and purification. Its simple, unbranched structure makes it an ideal subject for studying organic reactions and molecular structures in the field of organic chemistry.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Nomenclature Comparison of Azanes

| Compound | Nitrogen Atoms | Molecular Formula | Nomenclature Prefix Origin | Stability Profile |

|---|---|---|---|---|

| Azane | 1 | NH₃ | Greek (mono-) | Highly stable |

| Diazane | 2 | H₂N–NH₂ | Greek (di-) | Moderately stable |

| Triazane | 3 | H₂N–NH–NH₂ | Greek (tri-) | Thermally unstable |

| Nonaazane | 9 | H₂N–(NH)₇–NH₂ | Latin (nona-) | Hypothetically unstable |

Key Observations :

- Stability: Smaller azanes like azane (ammonia) and diazane (hydrazine) are well-characterized, with diazane being used in rocketry and pharmaceuticals. In contrast, triazane and higher homologs (e.g., nonaazane) are less stable due to weaker N–N single bonds and increased steric strain .

- Synthesis: While hydrazine (diazane) is industrially synthesized via the Raschig process, nonaazane remains largely theoretical or synthetically challenging due to decomposition risks .

Functional and Structural Comparison with Silazanes

Silazanes, silicon-nitrogen compounds (e.g., Si–N–Si bonds), share functional similarities with azanes but differ in elemental composition and applications:

Table 2: Nonaazane vs. Silazanes

| Property | Nonaazane | Silazanes |

|---|---|---|

| Bond Type | N–N single bonds | Si–N bonds |

| Thermal Stability | Hypothetically low | High (stable up to 250°C) |

| Applications | Limited (academic interest) | Lubricants, ceramics, polymers |

| Reactivity | Prone to decomposition | React via cross-linking |

Key Differences :

- Thermal Behavior: Silazanes exhibit superior thermal stability, making them suitable for high-temperature applications like aerospace coatings. Nonaazane, with its all-nitrogen backbone, lacks such resilience .

- Chemical Versatility: Silazanes can form elastomers and ceramics through polymerization, whereas nonaazane’s reactivity is dominated by nitrogen chain scission or redox reactions .

Nomenclature and Substitution Patterns

Nonaazane’s naming convention diverges from standard IUPAC rules, which prefer Greek prefixes. explicitly validates nonaazane as a permissible form, reflecting historical naming practices . Substituted derivatives of nonaazane follow standard azane rules, where substituents are prefixed to the parent chain (e.g., O-methylnonaazane) .

In contrast, substituted silazanes prioritize silicon-centered nomenclature (e.g., 1,3-disila-2-azacyclopentane), emphasizing their hybrid Si–N architecture .

Research and Industrial Relevance

- Silazanes : Extensively researched for material science, with patents covering flame-retardant polymers and precursor materials for silicon nitride ceramics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.